molecular formula C10H8ClF3O B14812730 2-Chloro-4-cyclopropoxy-1-(trifluoromethyl)benzene

2-Chloro-4-cyclopropoxy-1-(trifluoromethyl)benzene

Cat. No.: B14812730
M. Wt: 236.62 g/mol
InChI Key: MDAMTFYAIXUTDA-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8ClF3O. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 2-Chloro-4-cyclopropoxy-1-(trifluoromethyl)benzene involves the reaction of 2-chloro-4-fluoromethylbenzene with trichloromethane in the presence of aluminum chloride. This reaction produces the desired compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives .

Scientific Research Applications

2-Chloro-4-cyclopropoxy-1-(trifluoromethyl)benzene is used in scientific research for several purposes:

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-1-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chloro and trifluoromethyl groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-cyclopropoxy-1-(trifluoromethyl)benzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-1-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8ClF3O/c11-9-5-7(15-6-1-2-6)3-4-8(9)10(12,13)14/h3-6H,1-2H2

InChI Key

MDAMTFYAIXUTDA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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